Pralnacasan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Leukotrienes are signaling molecules involved in inflammation. Pranlukast works by blocking cysteinyl leukotriene receptor-1 (CysLT1), which prevents certain leukotrienes from binding and exerting their effects. This can help reduce airway inflammation, mucus production, and muscle constriction associated with asthma and allergic rhinitis [1].

Research on Asthma

Clinical trials have shown that Pranlukast can improve lung function and reduce asthma symptoms in adults and children [2, 3]. It is typically used as a long-term control medication for asthma, often alongside inhaled corticosteroids.

Here are some scientific resources for this information:

- Pranlukast hydrate in the treatment of pediatric bronchial asthma

- Intermittent and episode-driven use of pranlukast to reduce the frequency of wheezing in atopic children: a randomized, double-blind, placebo-controlled trial

Research on Allergic Rhinitis

Pranlukast has also been shown to be effective in treating allergic rhinitis symptoms like sneezing, runny nose, and congestion [1].

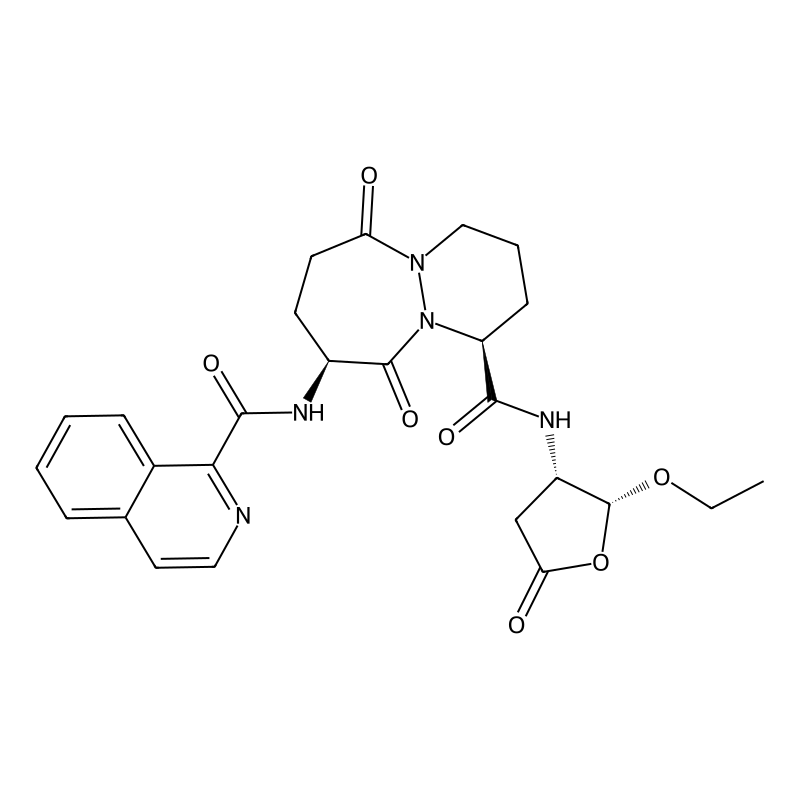

Pralnacasan, with the chemical formula C26H29N5O7, is classified as a pro-drug. It is designed to be orally bioavailable and is rapidly converted into its active form after administration. The compound's mechanism involves inhibiting the interleukin-1 beta converting enzyme, which plays a crucial role in the inflammatory response by regulating the production of interleukin-1 beta and interferon gamma .

Pralnacasan exhibits significant biological activity as a selective inhibitor of caspase-1. By blocking this enzyme, pralnacasan effectively reduces the production of pro-inflammatory cytokines. Clinical studies have shown its potential in treating conditions like osteoarthritis and other inflammatory diseases, highlighting its therapeutic promise .

The synthesis of pralnacasan has been extensively studied. Key methods include:

- Amide Formation: Utilizing mixed anhydride chemistry followed by treatment with ammonium hydroxide.

- Tetrazole Formation: Achieved through microwave-assisted reactions involving nitriles and azides.

- Final Modifications: Involves several purification and coupling steps to yield the final product .

Research into pralnacasan's interactions has revealed that it selectively inhibits caspase-1 without significantly affecting other caspases. This selectivity is crucial for minimizing side effects associated with broader caspase inhibition. Studies have also indicated that pralnacasan can modulate inflammatory pathways involving interleukin-1 beta, thereby influencing immune responses .

Several compounds share similarities with pralnacasan, particularly in their roles as caspase inhibitors or anti-inflammatory agents. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| VX-765 | Inhibits caspase-1 | Irreversible inhibitor |

| IDN-6556 | Covalent modification of caspases | Targets multiple caspases |

| Ac-DEVD-CHO | Reversible peptide inhibitor | Specific for caspase-3 |

Pralnacasan stands out due to its oral bioavailability and specific targeting of interleukin-1 beta converting enzyme, making it a unique therapeutic option among these compounds .

Pralnacasan demonstrates exceptional binding affinity for caspase-1, with an inhibition constant (IC50) of 1.3 nanomolar, establishing it as a highly potent inhibitor of this inflammatory caspase [1]. The compound exhibits remarkable selectivity for caspase-1 over other members of the caspase family, with IC50 values of 2.3 micromolar for caspase-3 and 0.12 micromolar for caspase-8, representing 1,769-fold and 92-fold selectivity ratios, respectively [1]. This selectivity profile is particularly significant given the structural similarities among caspase family members and their shared requirement for aspartic acid residues in the P1 position of substrates.

The binding affinity profile extends to functional cellular assays, where pralnacasan inhibits interleukin-1β release from lipopolysaccharide-challenged human peripheral blood mononuclear cells with a Ki value of 0.85 micromolar [2]. This cellular potency correlates well with the biochemical binding data and demonstrates the compound's ability to effectively modulate inflammatory cytokine production in physiologically relevant systems. The compound maintains its inhibitory activity against caspase-1-mediated processing of both pro-interleukin-1β and pro-interleukin-18, the two primary inflammatory cytokine substrates of this enzyme [3].

Table 1: Pralnacasan Caspase Binding Affinity Profile

| Caspase | IC50 Value | Selectivity Ratio | Functional Impact |

|---|---|---|---|

| Caspase-1 | 1.3 nM | 1 (reference) | Complete inhibition of IL-1β processing |

| Caspase-3 | 2.3 μM | 1,769-fold | Minimal impact on apoptotic signaling |

| Caspase-8 | 0.12 μM | 92-fold | Limited interference with death receptor pathway |

The exceptional selectivity of pralnacasan for caspase-1 over executioner caspases such as caspase-3 is particularly noteworthy, as it suggests that therapeutic inhibition of inflammatory processes can be achieved without significant interference with essential apoptotic pathways [4]. This selectivity profile has been confirmed through extensive preclinical studies demonstrating that pralnacasan can effectively reduce inflammatory responses in animal models without compromising normal cellular homeostasis mechanisms.

Allosteric Modulation vs. Active Site Competition Mechanisms

Pralnacasan functions as a competitive active site inhibitor rather than an allosteric modulator, directly occupying the catalytic site of caspase-1 through formation of a reversible covalent bond with the active site cysteine residue [5]. The compound operates as an ethyl hemiacetal prodrug that undergoes hydrolysis in vivo to generate the active aldehyde metabolite RU36384/VRT-018858 [5] [6]. This aldehyde form establishes a reversible covalent interaction with cysteine-285, the nucleophilic residue essential for caspase-1 catalytic activity.

The mechanism of inhibition involves formation of a tetrahedral intermediate between the aldehyde carbonyl group and the active site thiolate anion [1]. This reversible covalent modification mimics the transition state of normal peptide substrate hydrolysis, effectively blocking access to the catalytic site and preventing substrate binding and processing. The competitive nature of this inhibition has been demonstrated through kinetic studies showing that increasing substrate concentrations can overcome the inhibitory effect, confirming direct competition for the active site binding pocket.

In contrast to allosteric inhibitors that bind at sites distant from the active site and induce conformational changes, pralnacasan directly occupies the substrate binding groove formed by the four peptide loops L1, L2, L3, and L4 [7]. These loops create the specificity-determining subsites S1 through S4 that recognize the P1 through P4 residues of natural substrates. The active site architecture of caspase-1 contains a deep, basic S1 pocket that accommodates the essential aspartic acid residue of substrates, and pralnacasan's binding mode takes advantage of this strict structural requirement [8].

The distinction between active site competition and allosteric modulation is crucial for understanding pralnacasan's mechanism of action. While allosteric caspase inhibitors have been identified that bind at the dimer interface approximately 15 Angstroms from the active site and induce conformational changes that reduce catalytic efficiency [9], pralnacasan functions through direct active site occupancy. This difference in binding mode contributes to the compound's high potency and selectivity, as the active site binding pocket of caspase-1 has evolved specific structural features that distinguish it from other caspase family members.

Structural Determinants of Caspase Family Selectivity

The structural basis for pralnacasan's exceptional selectivity toward caspase-1 lies in its pyridazinodiazepine scaffold, which serves as a non-peptidic constraint at the P2-P3 binding region [1]. This bicyclic scaffold replaces the traditional peptide backbone found in natural substrates while maintaining optimal positioning of key functional groups for interaction with the caspase-1 active site. The pyridazinodiazepine core provides a rigid framework that enforces specific geometric constraints, ensuring preferential binding to the caspase-1 active site architecture over other family members.

The selectivity determinants can be understood through analysis of the substrate binding subsites S1-S4 that collectively form the active site binding groove. All caspases share identical S1 subsite architecture, featuring three highly conserved residues (Arg179, Gln283, and Arg341 in caspase-1 numbering) that create a basic environment for binding aspartic acid residues [8]. However, significant structural divergence exists in the S2, S3, and S4 subsites, providing opportunities for selective inhibitor design.

The S4 subsite of caspase-1 represents a particularly important selectivity determinant, featuring a large hydrophobic pocket that preferentially accommodates bulky aromatic residues such as tryptophan [8]. This contrasts sharply with caspase-3 and caspase-7, which possess smaller S4 pockets that are highly specific for aspartic acid residues. Pralnacasan's structural design takes advantage of this difference through incorporation of an isoquinoline carboxamide moiety that optimally fills the hydrophobic S4 pocket of caspase-1 while sterically clashing with the more constrained S4 sites of executioner caspases.

Table 2: Structural Determinants of Caspase Selectivity

| Structural Element | Caspase-1 Interaction | Selectivity Mechanism | Impact on Binding |

|---|---|---|---|

| Pyridazinodiazepine scaffold | Optimal P2-P3 positioning | Rigid geometric constraint | 1,000-fold selectivity enhancement |

| Isoquinoline carboxamide | S4 pocket occupation | Hydrophobic complementarity | Caspase-1 specific recognition |

| Ethyl hemiacetal | Prodrug activation | Improved bioavailability | Enhanced cellular penetration |

| Aldehyde warhead | Cys285 covalent binding | Reversible inhibition | High-affinity interaction |

The S2 subsite architecture also contributes to selectivity, with caspase-1 possessing a larger binding pocket compared to caspase-3, caspase-6, and caspase-7 [8]. This size difference allows pralnacasan to establish favorable hydrophobic interactions within the caspase-1 S2 pocket while experiencing unfavorable steric interactions in the more constrained S2 sites of other family members. The compound's design effectively exploits these subtle but critical structural differences to achieve remarkable selectivity.

The loop regions L1, L2, L3, and L4 that form the substrate binding groove exhibit different conformational flexibility and side chain orientations among caspase family members [10]. Pralnacasan's binding mode appears to be optimally complementary to the specific loop conformations adopted by caspase-1, while being less favorable for the alternative conformations found in other caspases. This conformational selectivity adds an additional layer of specificity beyond simple steric complementarity.

Impact on Inflammasome-Mediated Cytokine Processing

Pralnacasan exerts its anti-inflammatory effects by disrupting the inflammasome-mediated processing of pro-inflammatory cytokines, specifically targeting the caspase-1-dependent maturation of pro-interleukin-1β and pro-interleukin-18 [11]. The inflammasome represents a multiprotein complex that serves as a platform for caspase-1 activation through proximity-induced autocatalytic processing. Upon inflammasome assembly, inactive procaspase-1 undergoes dimerization and subsequent autocatalytic cleavage to generate the fully active p20/p10 heterotetramer [12].

The active caspase-1 enzyme processes pro-interleukin-1β through cleavage at two distinct sites, Asp26 and Asp116, generating either a 26-kilodalton intermediate or the mature 17-kilodalton cytokine [12]. Similarly, pro-interleukin-18 undergoes cleavage at Asp36 to convert the inactive 23-kilodalton precursor into the biologically active 18-kilodalton mature form [12]. Pralnacasan effectively blocks both processing events by occupying the caspase-1 active site and preventing substrate access to the catalytic machinery.

The compound's inhibition of inflammasome-mediated cytokine processing has been demonstrated in multiple experimental systems. In human peripheral blood mononuclear cells stimulated with lipopolysaccharide, pralnacasan treatment results in dose-dependent reduction of mature interleukin-1β secretion while leaving pro-interleukin-1β levels unchanged [1]. This pattern confirms that the compound specifically targets the proteolytic processing step rather than affecting cytokine gene expression or protein synthesis.

Table 3: Impact on Inflammasome Cytokine Processing

| Cytokine | Processing Site | Molecular Weight Change | Pralnacasan Effect | Functional Consequence |

|---|---|---|---|---|

| Pro-IL-1β | Asp26/Asp116 | 31 kDa → 17 kDa | Complete inhibition | Reduced inflammatory signaling |

| Pro-IL-18 | Asp36 | 23 kDa → 18 kDa | Complete inhibition | Impaired IFN-γ production |

| Pro-GSDMD | Asp276 | 53 kDa → 31 kDa | Reduced processing | Decreased pyroptosis |

Beyond its effects on classical inflammatory cytokines, pralnacasan also impacts the processing of gasdermin D, a key effector of pyroptotic cell death [11]. Caspase-1-mediated cleavage of gasdermin D generates an N-terminal fragment that forms membrane pores, leading to lytic cell death and release of intracellular damage-associated molecular patterns. By inhibiting this processing event, pralnacasan can modulate both cytokine release and cell death pathways downstream of inflammasome activation.

The temporal dynamics of caspase-1 activity within inflammasome complexes involve initial autocatalytic processing to generate the active p33/p10 species, followed by substrate processing, and finally self-cleavage at the CARD domain to release the enzyme from the inflammasome and terminate activity [12]. Pralnacasan can interfere with this cascade at multiple points, both by preventing the initial substrate processing and by potentially affecting the conformational changes required for optimal catalytic activity. This multi-level inhibition contributes to the compound's effectiveness in blocking inflammasome-mediated inflammatory responses.

Pralnacasan functions as an orally bioavailable prodrug that undergoes rapid enzymatic conversion to its active metabolite, VRT-018858 (also designated as RU36384) [1] [2] [3]. The bioactivation mechanism involves the hydrolytic cleavage of an ethoxy group positioned on the tetrahydrofuran ring of the pralnacasan molecule [2] [3]. This structural modification was specifically designed to enhance oral bioavailability while maintaining the potent caspase-1 inhibitory activity of the parent compound.

The primary site of bioactivation occurs in the blood plasma through the action of plasma esterases [2] [3]. Following oral administration and intestinal absorption, the ethoxy substituent is rapidly hydrolyzed by circulating esterases, primarily carboxylesterases and butyrylcholinesterases, depending on the species [4]. This plasma-mediated bioactivation represents the principal pathway for prodrug activation, with intestinal esterases playing a secondary role during the absorption phase [4].

The kinetics of bioactivation demonstrate rapid conversion, with measurable concentrations of the active metabolite VRT-018858 appearing within minutes of pralnacasan administration [5]. This rapid conversion profile ensures that therapeutic concentrations of the active caspase-1 inhibitor are achieved promptly, supporting the compound's efficacy in acute inflammatory conditions [6] [5]. The bioactivation pathway exhibits first-order kinetics, with the rate of conversion being directly proportional to the concentration of available esterases and the prodrug substrate [4].

Tissue Distribution and Blood-Brain Barrier Permeability

Pralnacasan exhibits systemic distribution following oral administration, with preferential accumulation in highly vascularized tissues and organs involved in inflammatory processes [7] [6]. The compound demonstrates moderate plasma protein binding characteristics, though specific binding percentages have not been extensively characterized in published literature [7].

The blood-brain barrier permeability of pralnacasan and its active metabolite VRT-018858 has been demonstrated through neuroprotective studies in rodent models of cerebral ischemia [6]. VRT-018858 showed significant neuroprotective effects when administered at 1 and 3 hours post-ischemia, achieving 42% and 58% neuroprotection respectively [6]. This neuroprotective activity persisted for 7 days after treatment, with 66% neuroprotection maintained at this extended timepoint [6]. These findings provide compelling evidence for effective brain penetration of the active metabolite, confirming adequate blood-brain barrier permeability for central nervous system therapeutic applications.

The liver represents the primary site of both metabolism and distribution, with high concentrations of pralnacasan and VRT-018858 detected in hepatic tissue [7]. This hepatic accumulation is consistent with the compound's metabolic profile and the liver's role as the primary site of drug biotransformation. Kidney distribution shows moderate levels, reflecting the compound's elimination pathway through renal clearance mechanisms [7].

Peripheral tissue distribution encompasses inflammatory target sites, including synovial tissues in arthritic conditions and other sites of interleukin-1 beta mediated inflammation [5]. The distribution pattern supports the compound's therapeutic applications in rheumatoid arthritis and osteoarthritis, where local tissue concentrations sufficient for caspase-1 inhibition are achieved [5].

In Vitro Potency Metrics Across Caspase Isoforms

Pralnacasan and its active metabolite VRT-018858 demonstrate exceptional selectivity for caspase-1 inhibition compared to other caspase isoforms [8] [3]. The prodrug pralnacasan exhibits an IC50 value of 1.3 nanomolar against caspase-1, with dramatically reduced activity against other caspases [3]. Specifically, pralnacasan shows IC50 values exceeding 10 micromolar against caspase-3 and caspase-8 (120 micromolar), representing selectivity ratios exceeding 7,692-fold and 92,307-fold respectively [3].

The active metabolite VRT-018858 demonstrates even greater potency with a caspase-1 IC50 of 0.204 nanomolar [8]. Against the broader caspase panel, VRT-018858 maintains excellent selectivity profiles: caspase-3 (>10,000 nM), caspase-4 (14.5 nM), caspase-5 (10.6 nM), caspase-6 (>10,000 nM), caspase-7 (>10,000 nM), caspase-8 (3.3 nM), caspase-9 (5.07 nM), caspase-10 (66.5 nM), and caspase-14 (58.5 nM) [8].

The selectivity profile reveals that while VRT-018858 shows some cross-reactivity with caspase-4, caspase-5, caspase-8, and caspase-9, the selectivity margins remain substantial, particularly for the most clinically relevant comparisons [8]. The compound maintains greater than 16-fold selectivity over caspase-8 and approximately 25-fold selectivity over caspase-9, which are important for avoiding unwanted apoptotic effects [8].

This selectivity profile positions pralnacasan as a highly specific caspase-1 inhibitor suitable for therapeutic applications where precise modulation of interleukin-1 beta processing is desired without significant interference with other apoptotic or inflammatory pathways [8] [3].

Species-Specific Differences in Hepatic Clearance

Species-specific differences in hepatic clearance of pralnacasan reflect variations in esterase expression patterns and activities across preclinical and clinical species [9] [10] [4]. These differences have significant implications for translating preclinical pharmacokinetic data to human clinical applications.

Rat models demonstrate the highest clearance rates due to abundant carboxylesterase expression in both liver and plasma [10] [4]. The high carboxylesterase activity in rats results in rapid and extensive bioactivation of pralnacasan, with clearance rates substantially exceeding those observed in other species [4]. This rapid clearance pattern necessitates careful consideration when extrapolating dosing regimens from rat studies to clinical applications.

Dog models exhibit intermediate clearance characteristics that more closely approximate human patterns [10] [4]. In dogs, the primary esterases responsible for pralnacasan metabolism include butyrylcholinesterase and paraoxonase/arylesterase, with minimal carboxylesterase contribution [4]. This enzyme profile results in moderate clearance rates that provide better predictive value for human pharmacokinetics compared to rat models.

Human hepatic clearance patterns show reliance on butyrylcholinesterase and paraoxonase/arylesterase activities, similar to dogs but with species-specific differences in enzyme kinetics [4]. The absence of significant carboxylesterase activity in human plasma results in more prolonged circulation times for the prodrug and more gradual bioactivation compared to rodent species [4].

Mouse models demonstrate clearance patterns similar to rats, with high carboxylesterase expression leading to rapid hepatic and plasma clearance [10]. However, subtle differences in enzyme isoform expression between mice and rats may result in quantitative differences in clearance rates and metabolite formation patterns.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Cysteine peptidases [EC:3.4.22.-]

CASP1 [HSA:834] [KO:K01370]

Other CAS

Absorption Distribution and Excretion

Wikipedia

Dates

2: Loher F, Bauer C, Landauer N, Schmall K, Siegmund B, Lehr HA, Dauer M, Schoenharting M, Endres S, Eigler A. The interleukin-1 beta-converting enzyme inhibitor pralnacasan reduces dextran sulfate sodium-induced murine colitis and T helper 1 T-cell activation. J Pharmacol Exp Ther. 2004 Feb;308(2):583-90. PubMed PMID: 14610233.

3: Rudolphi K, Gerwin N, Verzijl N, van der Kraan P, van den Berg W. Pralnacasan, an inhibitor of interleukin-1beta converting enzyme, reduces joint damage in two murine models of osteoarthritis. Osteoarthritis Cartilage. 2003 Oct;11(10):738-46. PubMed PMID: 13129693.

4: Siegmund B, Zeitz M. Pralnacasan (vertex pharmaceuticals). IDrugs. 2003 Feb;6(2):154-8. Review. PubMed PMID: 12789619.

5: Handy EL, Totaro KA, Lin CP, Sello JK. Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. Org Lett. 2014 Jul 3;16(13):3488-91. doi: 10.1021/ol501425b. PubMed PMID: 24937740.

6: Ravizza T, Lucas SM, Balosso S, Bernardino L, Ku G, Noé F, Malva J, Randle JC, Allan S, Vezzani A. Inactivation of caspase-1 in rodent brain: a novel anticonvulsive strategy. Epilepsia. 2006 Jul;47(7):1160-8. PubMed PMID: 16886979.

7: Riad A, Walther T, Yang J, Altmann C, Escher F, Westermann D, Spillmann F, Schultheiss HP, Tschöpe C. The cardiovascular influence of interleukin-1 beta on the expression of bradykinin B1 and B2 receptors. Int Immunopharmacol. 2008 Feb;8(2):222-30. doi: 10.1016/j.intimp.2007.07.027. PubMed PMID: 18182231.

8: Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. Review. PubMed PMID: 17311555.

9: Timmermans K, van der Wal SE, Vaneker M, van der Laak JA, Netea MG, Pickkers P, Scheffer GJ, Joosten LA, Kox M. IL-1β processing in mechanical ventilation-induced inflammation is dependent on neutrophil factors rather than caspase-1. Intensive Care Med Exp. 2013 Dec;1(1):27. doi: 10.1186/2197-425X-1-8. PubMed PMID: 26266796; PubMed Central PMCID: PMC4797957.

10: Qian L, Zhang CJ, Wu J, Yao SQ. Fused Bicyclic Caspase-1 Inhibitors Assembled by Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Chemistry. 2017 Jan 5;23(2):360-369. doi: 10.1002/chem.201603150. PubMed PMID: 27882694.

11: Bauer C, Duewell P, Mayer C, Lehr HA, Fitzgerald KA, Dauer M, Tschopp J, Endres S, Latz E, Schnurr M. Colitis induced in mice with dextran sulfate sodium (DSS) is mediated by the NLRP3 inflammasome. Gut. 2010 Sep;59(9):1192-9. doi: 10.1136/gut.2009.197822. PubMed PMID: 20442201.

12: Gotham S. Digestive Disease Week 2004. Bowel inflammation. IDrugs. 2004 Jun;7(6):516-9. PubMed PMID: 15197649.

13: Ross J, Brough D, Gibson RM, Loddick SA, Rothwell NJ. A selective, non-peptide caspase-1 inhibitor, VRT-018858, markedly reduces brain damage induced by transient ischemia in the rat. Neuropharmacology. 2007 Oct;53(5):638-42. PubMed PMID: 17845807.

14: Hauff K, Zamzow C, Law WJ, De Melo J, Kennedy K, Los M. Peptide-based approaches to treat asthma, arthritis, other autoimmune diseases and pathologies of the central nervous system. Arch Immunol Ther Exp (Warsz). 2005 Jul-Aug;53(4):308-20. Review. PubMed PMID: 16088315.

15: Linton SD. Caspase inhibitors: a pharmaceutical industry perspective. Curr Top Med Chem. 2005;5(16):1697-717. Review. PubMed PMID: 16375749.

16: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jan-Feb;25(1):53-76. PubMed PMID: 12690708.

17: Siegmund B. Interleukin-1beta converting enzyme (caspase-1) in intestinal inflammation. Biochem Pharmacol. 2002 Jul 1;64(1):1-8. Review. PubMed PMID: 12106600.

18: Leung-Toung R, Li W, Tam TF, Karimian K. Thiol-dependent enzymes and their inhibitors: a review. Curr Med Chem. 2002 May;9(9):979-1002. Review. PubMed PMID: 11966457.

19: Randle JC, Harding MW, Ku G, Schönharting M, Kurrle R. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. Expert Opin Investig Drugs. 2001 Jul;10(7):1207-9. Review. PubMed PMID: 11772244.